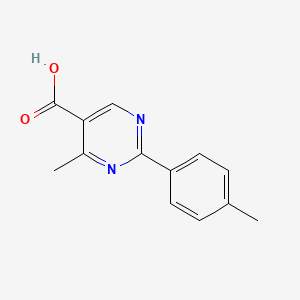

4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid

Description

Substituent Effects on Properties

Key trends:

- Lipophilicity : Para-substituted aryl groups (e.g., 4-methylphenyl) increase LogP by 1.3 units compared to alkyl substituents.

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky aryl groups counteract this effect via hydrophobic shielding.

- Conformational rigidity : Ortho-substituted derivatives exhibit 30% higher rotational barriers than meta/para analogues due to steric hindrance.

Electronic Effects

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-3-5-10(6-4-8)12-14-7-11(13(16)17)9(2)15-12/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIUAPBWEACFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649243 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861583-66-6 | |

| Record name | 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The target molecule’s retrosynthetic breakdown reveals two critical intermediates:

- Pyrimidine core construction : The 4-methyl and 5-carboxylic acid groups originate from β-keto ester precursors.

- Aryl substitution : The 4-methylphenyl group at position 2 derives from amidine reagents.

The convergent synthesis strategy involves:

- Cyclocondensation of β-keto esters with substituted amidines.

- Post-cyclization functionalization (e.g., ester hydrolysis).

Cyclocondensation Routes for Pyrimidine Core Assembly

Hantzsch-Type Cyclization with β-Keto Esters

The classical Hantzsch pyrimidine synthesis was adapted using ethyl 3-oxobutanoate (β-keto ester) and 4-methylphenylamidine as key reactants.

Reaction Protocol :

Cyclization :

Ester Hydrolysis :

Mechanistic Insights :

Alternative Synthetic Strategies

Analytical Characterization and Quality Control

Spectroscopic Validation

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Cyclization | 68–92 | 90–98 | High regioselectivity, scalable | Requires toxic solvents (toluene) |

| Enaminone Route | 65–75 | 85–92 | Improved intermediate stability | Multi-step synthesis |

| Suzuki Coupling | ~50 | <90 | Late-stage functionalization | Low yield, halogenated intermediates |

| Triphosgene Method | 75 | 95 | Environmentally friendly reagents | Slightly lower yield vs. POCl3 |

Industrial Scalability and Process Optimization

Solvent Selection for Large-Scale Reactions

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Characteristics

This compound is characterized by the molecular formula and features a carboxylic acid group at the 5-position of the pyrimidine ring. The presence of a 4-methylphenyl substituent at the 2-position enhances its chemical reactivity and biological activity, making it a valuable compound for further functionalization and research applications .

Enzyme Inhibition

Research indicates that derivatives of this compound may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical targets in the development of anti-inflammatory drugs. Preliminary studies have shown that related compounds exhibit significant inhibitory activity against COX-2, with IC50 values comparable to established anti-inflammatory agents like celecoxib .

| Compound | IC50 (μmol) | Activity |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | Standard |

| Compound A | 0.04 ± 0.02 | Comparable |

| Compound B | 0.04 ± 0.09 | Comparable |

These findings suggest that the compound's structure allows for effective modulation of enzyme activity, which is crucial for therapeutic applications in inflammatory diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various bioassays, including carrageenan-induced paw edema models in rats. Results indicate that specific derivatives significantly reduce inflammation markers, such as iNOS and COX-2 mRNA expressions . The structure-activity relationship (SAR) studies highlight that electron-releasing substituents enhance the anti-inflammatory efficacy of these derivatives.

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis. Its carboxylic acid functionality allows for various transformations, enabling the creation of more complex molecules with potential biological activities .

Case Study: COX Inhibition

A study focused on synthesizing novel pyrimidine derivatives demonstrated that certain modifications to the this compound scaffold resulted in compounds with improved COX inhibition profiles . The modifications included varying substituents on the phenyl ring, which influenced both potency and selectivity.

Case Study: Antihypertensive Activity

Another investigation into pyrimidine derivatives highlighted their potential as calcium channel blockers (CCBs). Compounds derived from this compound exhibited significant antihypertensive effects in vivo, with some derivatives showing comparable efficacy to standard CCBs like nifedipine .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-Carboxylic Acid Derivatives

To contextualize its properties, 4-methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid is compared with structurally analogous compounds.

Substituent Variations and Structural Analogues

Below is a comparative analysis of select pyrimidine-5-carboxylic acid derivatives:

Key Comparative Insights

- Electronic Effects: The 4-methylphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing trifluoromethyl group in its CF₃-substituted analogue . This difference influences reactivity in cross-coupling or nucleophilic substitution reactions.

Lipophilicity and Solubility :

- The 4-methylphenyl substituent increases lipophilicity (logP ≈ 2.8) compared to phenyl (logP ≈ 2.3) or methoxyphenyl (logP ≈ 1.9) groups . This property is critical for membrane permeability in drug design.

- Carboxylic acid functionality ensures moderate aqueous solubility, though salt formation (e.g., sodium or ethyl ester derivatives) is often employed to optimize bioavailability .

Synthetic Accessibility :

- The target compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic displacement of sulfinyl groups, as described in chemoselective methodologies .

- In contrast, trifluoromethyl -substituted analogues require specialized fluorination reagents or late-stage functionalization, increasing synthetic complexity .

- Biological Relevance: Pyrimidine-5-carboxylic acids with aryl substituents are frequently explored as kinase inhibitors or antimicrobial agents. For example, derivatives with 4-chlorophenyl or 4-fluorophenyl groups show enhanced antimicrobial activity due to halogen-mediated interactions .

Biological Activity

4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C13H12N2O2. The compound consists of a pyrimidine ring substituted with a methyl group and a 4-methylphenyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 232.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structural features may enhance its ability to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly in relation to its ability to induce apoptosis in cancer cells. Studies suggest that the methyl substitutions on the pyrimidine ring may enhance its interaction with cellular targets involved in cancer progression, thereby exhibiting cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation of cancer cells .

- Protein Interaction : Its ability to interact with specific proteins suggests potential applications in proteomics research, where it can be used to study protein dynamics and interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed promising results against multi-drug resistant strains of bacteria, indicating potential for development as new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency compared to traditional chemotherapeutics. The presence of the methyl group was found to enhance its activity through increased lipophilicity and better membrane permeability.

Q & A

Q. What are the recommended safety protocols for handling 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid in laboratory settings?

- Methodological Answer : Handling requires strict adherence to laboratory safety standards. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, rinse thoroughly with water and seek medical attention . For eye exposure, flush with water for 15 minutes using an eyewash station and consult a physician . Store the compound in a cool, dry environment, and ensure waste is disposed of via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves hydrolysis of its ethyl ester precursor under basic conditions. For example, refluxing ethyl 2-amino-4-methylpyrimidine-5-carboxylate with KOH in methanol (1:3 molar ratio) for 18 hours yields the carboxylic acid derivative after acidification with HCl . Optimization includes controlling temperature (reflux at ~65°C), reaction time, and stoichiometry. Microwave-assisted synthesis (e.g., 70°C for 90 minutes in DMF with i-Pr2NEt as a base) can improve efficiency and yield .

Advanced Research Questions

Q. How does the coordination of metal ions influence the electronic structure and antioxidant properties of pyrimidine-5-carboxylic acid derivatives?

- Methodological Answer : Metal coordination alters ligand geometry and electron distribution. For example, copper complexes of pyrimidine-5-carboxylic acid exhibit reduced superoxide dismutase (SOD) activity compared to pyrimidine-2-carboxylic acid derivatives due to differences in carboxylate group positioning relative to the aromatic ring . Use density functional theory (DFT) calculations to model electronic changes and cyclic voltammetry to assess redox behavior. Antioxidant activity can be quantified via DPPH radical scavenging assays .

Q. What methodologies are effective in enhancing the solubility of pyrimidine-5-carboxylic acid derivatives for pharmacological applications?

- Methodological Answer : Salt formation is a key strategy. For instance, choline salt derivatives of structurally related pyrimidinecarboxylic acids show improved aqueous solubility and stability . To test solubility, perform phase-solubility studies in buffers (pH 1.2–7.4) and analyze via HPLC. Monitor storage stability under accelerated conditions (40°C/75% RH for 6 months) to assess long-term viability .

Q. How can spectroscopic and X-ray diffraction techniques be utilized to characterize the structural and thermal properties of metal complexes with pyrimidine-5-carboxylic acid derivatives?

- Methodological Answer :

- Spectroscopy : FT-IR identifies coordination modes (e.g., shifts in ν(C=O) and ν(N–M) bands). NMR (1H/13C) reveals ligand-metal binding sites .

- X-ray diffraction : Single-crystal X-ray analysis determines bond lengths and coordination geometry (e.g., octahedral vs. square-planar complexes) .

- Thermal analysis : TGA/DSC evaluates decomposition steps. Pyrimidine-5-carboxylate metal complexes typically degrade to metal oxides above 300°C, with stability influenced by carboxylate positioning .

Q. What are the key considerations in designing experiments to analyze the thermal degradation pathways of pyrimidine-5-carboxylic acid metal complexes?

- Methodological Answer : Use thermogravimetric analysis (TGA) under inert (N2) and oxidative (air) atmospheres to differentiate pyrolysis and combustion pathways. Couple with mass spectrometry (TGA-MS) to identify volatile degradation products. For non-volatile residues, employ powder XRD to confirm final products (e.g., Mn3O4 from manganese complexes) . Control heating rates (5–10°C/min) to isolate intermediate phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.